molecular formula C23H25N3O4S B11131966 N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide

Cat. No.: B11131966
M. Wt: 439.5 g/mol
InChI Key: GTVMKWYRHZEYKO-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound characterized by its unique structure, which includes benzyl, methoxy, methylphenyl, sulfonyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other glycinamide derivatives with different substituents on the benzyl, methoxy, methylphenyl, sulfonyl, and pyridinyl groups. Examples include:

Uniqueness

The uniqueness of N2-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

2-[benzyl-(4-methoxy-3-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C23H25N3O4S/c1-18-13-21(10-11-22(18)30-2)31(28,29)26(16-19-7-4-3-5-8-19)17-23(27)25-15-20-9-6-12-24-14-20/h3-14H,15-17H2,1-2H3,(H,25,27)

InChI Key

GTVMKWYRHZEYKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC3=CN=CC=C3)OC

Origin of Product

United States

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